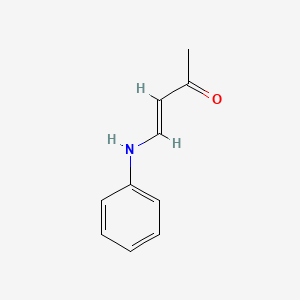

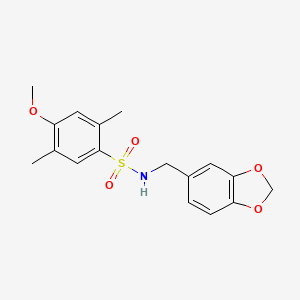

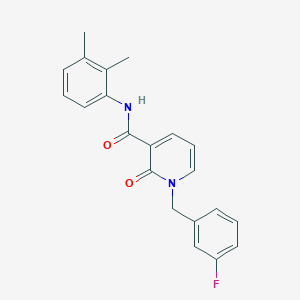

![molecular formula C22H15F3N2OS B2696140 4,5-diphenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine CAS No. 798558-42-6](/img/structure/B2696140.png)

4,5-diphenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,5-diphenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine (DFTTA) is a heterocyclic compound that has been studied extensively for its potential applications in organic synthesis, medicinal chemistry, and pharmaceutical development. DFTTA is a versatile, low-cost, and easily synthesized compound with a wide range of potential uses. In particular, its ability to form stable, non-toxic complexes with metals and other compounds has been exploited in recent years, making it an attractive choice for use in a variety of applications.

Applications De Recherche Scientifique

Corrosion Inhibition

Thiazoles, including compounds structurally related to 4,5-diphenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine, have been extensively studied for their corrosion inhibition properties. These compounds exhibit significant inhibition efficiencies for metals such as copper in acidic environments. Their effectiveness is attributed to their ability to form stable adsorption layers on metal surfaces, protecting them from corrosive agents (Farahati et al., 2019).

Fluorescence and Optical Properties

Certain thiazole derivatives demonstrate enhanced fluorescence and optical properties. For instance, modifications to the thiazole structure can significantly increase fluorescence quantum yields, making them useful in the development of fluorescent probes and materials (Kammel et al., 2016). These properties are critical for applications in sensing, imaging, and organic electronics.

Electrochemical Applications

The incorporation of thiazole units into polymers and small molecules has been explored for their electrochemical properties. These studies focus on developing materials with potential applications in electrochromic devices, organic electronics, and as electrochemical sensors. The enhanced film-forming and electrochromic properties of these thiazole-containing compounds highlight their potential in creating efficient and durable electrochemical materials (Mi et al., 2013).

Catalytic and Synthetic Applications

Thiazole derivatives also play a significant role in catalysis and synthetic organic chemistry. They serve as key intermediates in the synthesis of complex molecules and materials. Their unique reactivity and structural features make them valuable in the development of new synthetic methodologies, catalysts, and functional materials (Yavari et al., 2016).

Material Science

In material science, thiazole derivatives are investigated for their utility in creating novel polymers and composite materials with desirable thermal, mechanical, and optical properties. These materials find applications in coatings, films, and electronic devices, showcasing the adaptability of thiazole chemistry to meet various technological demands (Butt et al., 2005).

Propriétés

IUPAC Name |

4,5-diphenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15F3N2OS/c23-22(24,25)28-18-13-11-17(12-14-18)26-21-27-19(15-7-3-1-4-8-15)20(29-21)16-9-5-2-6-10-16/h1-14H,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZTPSMLCHZZMPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

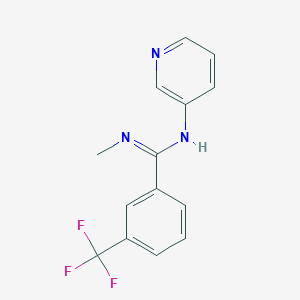

![6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B2696062.png)

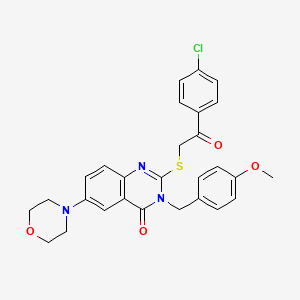

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(3-methoxyphenyl)sulfanyl]pyrimidine](/img/structure/B2696064.png)

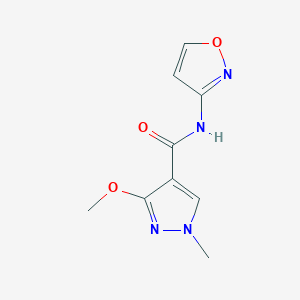

![2-[1-(5-bromothiophen-2-yl)-N-methylformamido]acetic acid](/img/structure/B2696068.png)

![Methyl 3-amino-4-[(2-fluorophenyl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2696070.png)